(1H-pyrazolo[4,3-b]pyridin-5-yl)methanol
Description
Properties
CAS No. |
1033772-24-5 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-5-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-5-1-2-6-7(9-5)3-8-10-6/h1-3,11H,4H2,(H,8,10) |
InChI Key |
XFINYYUXBHQDHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1CO |
Origin of Product |
United States |
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Aromatic aldehyde + Hydrazine | Ethanol, reflux |
| 2 | Hydroxymethylation | Formaldehyde + Pyrazole derivative | Acidic conditions |
Biological Activities
(1H-pyrazolo[4,3-b]pyridin-5-yl)methanol exhibits several biological activities that make it a candidate for drug development:
- Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of various pathogens, suggesting its potential use as an antimicrobial agent .
- Antitumor Properties: Research indicates that it may inhibit specific kinases involved in cancer progression, making it a target for cancer therapy .
- Enzyme Inhibition: It has been identified as a potential inhibitor of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways .
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of pathogen growth | |
| Antitumor | Kinase inhibition | |
| Enzyme Inhibition | Phosphodiesterase inhibition |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Study: A recent investigation demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy .
- Antitumor Research: A study focused on the compound's ability to inhibit tumor cell proliferation in vitro. Results indicated a dose-dependent response in several cancer cell lines, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Variations in Pyrazolo-Pyridine Derivatives
Pyrazolo-pyridine derivatives differ in nitrogen atom positioning within the fused heterocyclic system, substituent groups, and appended functional moieties. Key comparisons include:
Key Observations :
- Nitrogen Positioning : Pyrazolo[4,3-b]pyridine derivatives (e.g., the target compound) differ from pyrazolo[3,4-b]pyridines in nitrogen arrangement, impacting electronic properties and target binding .
- Functional Groups : Hydroxymethyl (target) vs. amine (e.g., 1H-pyrazolo[4,3-b]pyridin-5-amine ) or sulfonyl groups (e.g., benzylsulfonyl derivative ) influence solubility and pharmacokinetics.
Research and Patent Landscape
- Pharmaceutical Applications : EP 3 643 703 A1 highlights pyrazolo[4,3-b]pyridine derivatives as EP300/CREBBP inhibitors for cancer therapy, underscoring the therapeutic relevance of this scaffold .
- Structural Optimization : Modifications such as fluorination (e.g., 4-fluoro derivatives in European patents ) or methoxy substitutions (e.g., 4-methoxyphenyl in EP 3 643 703 A1 ) are employed to fine-tune potency and metabolic stability.
Preparation Methods
Sodium Borohydride-Mediated Reduction
The most direct route involves reducing 5-acylpyrazolo[4,3-b]pyridines to their corresponding alcohols. For example, (3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone (2a) undergoes reduction with NaBH₄ in methanol under microwave irradiation (100°C, 5 min), yielding the hydroxymethyl derivative in 90% isolated yield. Critical parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Reducing Agent | NaBH₄ (2 equiv) | 90 |
| Solvent | Methanol | - |
| Temperature | 100°C (MW) | - |
| Workup | DCM extraction | - |
This method, validated by NMR and HRMS, avoids over-reduction by employing mild conditions.
Cyclocondensation Strategies
Pyridine-Hydrazine Cyclization
Functionalization of Preformed Pyrazolo[4,3-b]pyridines
Oxidation-Reduction Sequences
Methyl groups at position 5 can be oxidized to carboxylic acids (via KMnO₄ or CrO₃) and subsequently reduced to alcohols. However, this route risks over-oxidation and is less efficient than direct ketone reduction.
Analytical Characterization
Critical spectroscopic data for (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol include:
-
NMR (CDCl₃) : δ 2.66 (s, 3H, CH₃), 4.85 (s, 2H, CH₂OH), 8.59 (s, 1H, Ar-H).
-
HRMS : [M + H]⁺ calcd. for C₇H₇N₃O: 133.0525; found: 133.0522.
-
IR : Broad O-H stretch at 3200–3350 cm⁻¹, C-O at 1050–1100 cm⁻¹.
Challenges and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
